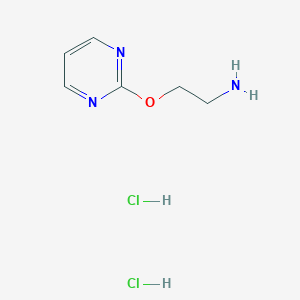

2-Pyrimidin-2-yloxyethanamine;dihydrochloride

CAS No.: 2413875-15-5

Cat. No.: VC4759973

Molecular Formula: C6H11Cl2N3O

Molecular Weight: 212.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413875-15-5 |

|---|---|

| Molecular Formula | C6H11Cl2N3O |

| Molecular Weight | 212.07 |

| IUPAC Name | 2-pyrimidin-2-yloxyethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H9N3O.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |

| Standard InChI Key | OUOPDDNPXZHMDY-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)OCCN.Cl.Cl |

Introduction

Synthesis

The synthesis of 2-Pyrimidin-2-yloxyethanamine; dihydrochloride would typically involve the reaction of a pyrimidine derivative with an ethanamine precursor. A common approach might involve nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the ethanamine moiety. The dihydrochloride salt can be formed by treating the free base with hydrochloric acid.

Synthesis Steps:

-

Preparation of Pyrimidine Derivative: This involves creating a pyrimidine compound with a suitable functional group for substitution.

-

Nucleophilic Substitution: Reaction with ethanamine to form the desired ether linkage.

-

Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

Biological and Chemical Applications

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of an amine group in 2-Pyrimidin-2-yloxyethanamine; dihydrochloride suggests potential applications in drug synthesis or as a precursor for further chemical modifications.

| Application Area | Potential Use |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Biological Studies | Potential antimicrobial or antiviral agent |

Research Findings and Future Directions

While specific research findings on 2-Pyrimidin-2-yloxyethanamine; dihydrochloride are not available, studies on related pyrimidine compounds highlight their potential in medicinal chemistry. Future research could focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume